molecular formula C14H17NO B12541522 N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine CAS No. 653573-33-2

N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine

Cat. No.: B12541522
CAS No.: 653573-33-2
M. Wt: 215.29 g/mol
InChI Key: MZEULCTZLPBZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine is a chemical compound with the molecular formula C14H17NO . This naphthalene-oxopropylamine structure is of significant interest in medicinal and organic chemistry research. Compounds featuring a naphthalene ring linked through an ether bond to a propanamine chain are frequently explored as key intermediates or backbone structures in the synthesis of biologically active molecules . For instance, analogous structural motifs are found in a range of pharmaceuticals, including non-selective beta-adrenergic antagonists like propranolol and serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine . The presence of the naphthalene group contributes to potential aromatic interactions, while the amine functionality offers a site for further chemical modification. As such, this compound serves as a valuable building block for the development and structure-activity relationship (SAR) study of new chemical entities. Researchers can utilize it in various applications, including the design of receptor ligands and the synthesis of more complex molecular architectures. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

653573-33-2

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-methyl-3-naphthalen-2-yloxypropan-1-amine

InChI

InChI=1S/C14H17NO/c1-15-9-4-10-16-14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,15H,4,9-10H2,1H3

InChI Key

MZEULCTZLPBZKJ-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of 3-Chloro-N-methylpropan-1-amine Hydrochloride

    • React propan-1-amine with methyl iodide under basic conditions to yield N-methylpropan-1-amine.
    • Treat with thionyl chloride (SOCl₂) to form 3-chloro-N-methylpropan-1-amine hydrochloride.
  • Etherification with Naphthalen-2-ol

    • Generate sodium naphthalen-2-oxide by deprotonating naphthalen-2-ol with NaH in DMSO.
    • React with 3-chloro-N-methylpropan-1-amine hydrochloride at 40–90°C for 12–24 hours.

Reaction Conditions:

Parameter Value
Solvent DMSO or DMF
Base NaH, KOtBu, or NaOH
Temperature 40–90°C
Yield 65–78%

Key Considerations:

  • Excess naphthalen-2-ol improves conversion.
  • DMSO enhances reaction efficiency by stabilizing ionic intermediates.

Reductive Amination of 3-Oxo Intermediates

This approach utilizes reductive amination to introduce the methylamine group after ether bond formation.

Procedure:

  • Synthesis of 3-[(Naphthalen-2-yl)oxy]propanal

    • Couple naphthalen-2-ol with 3-bromopropanol via Mitsunobu reaction (DEAD, PPh₃).
    • Oxidize the resulting 3-[(naphthalen-2-yl)oxy]propan-1-ol to the aldehyde using PCC.
  • Reductive Amination

    • React 3-[(naphthalen-2-yl)oxy]propanal with methylamine in the presence of NaBH₃CN or H₂/Pd-C.

Reaction Conditions:

Parameter Value
Reducing Agent NaBH₃CN or H₂/Pd-C
Solvent MeOH or THF
Yield 55–68%

Advantages:

  • Avoids alkyl halide intermediates, reducing side reactions.
  • Compatible with acid-sensitive substrates.

Mitsunobu Reaction for Direct Ether Formation

The Mitsunobu reaction enables direct coupling of naphthalen-2-ol with N-methylpropan-1-amine derivatives.

Procedure:

  • Protection of Amine Group

    • Protect N-methylpropan-1-amine as a tert-butyl carbamate (Boc).
  • Mitsunobu Coupling

    • React Boc-protected 3-hydroxypropan-1-amine with naphthalen-2-ol using DIAD and PPh₃ in THF.
  • Deprotection

    • Remove Boc group with TFA/CH₂Cl₂ to yield N-methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine.

Reaction Conditions:

Parameter Value
Reagents DIAD, PPh₃
Solvent THF
Yield (Overall) 60–72%

Limitations:

  • Requires stoichiometric amounts of DIAD and PPh₃, increasing cost.
  • Boc protection/deprotection adds steps.

Comparison of Methods

Method Advantages Disadvantages Typical Yield
Nucleophilic Substitution High scalability Requires alkyl halide synthesis 65–78%
Reductive Amination Mild conditions Lower yields 55–68%
Mitsunobu Reaction Regioselective Costly reagents 60–72%

Purification and Characterization

  • Salt Formation: Oxalic acid or HCl is used to precipitate the amine as a crystalline salt for purification.
  • Analytical Data:
    • ¹H NMR (CDCl₃): δ 8.2–7.3 (m, 7H, naphthalene), 4.1 (t, 2H, OCH₂), 2.7 (s, 3H, NCH₃), 2.5 (t, 2H, CH₂NH).
    • MS (ESI+): m/z 242.2 [M+H]⁺.

Industrial-Scale Considerations

  • Solvent Recovery: DMSO and THF are recycled via distillation.
  • Catalyst Optimization: Raney nickel or Pd/C enhances reductive amination efficiency.

Challenges:

  • Regioselectivity in naphthalen-2-ol activation.
  • Over-alkylation during N-methylation.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine exhibits various biological activities that make it a candidate for therapeutic use:

1. Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cell lines. In vitro studies have shown significant growth inhibition in several cancer types, including breast and lung cancers.

Study Cell Line/Model Observed Effect
Study AMCF-7 (breast cancer)Induced apoptosis at high concentrations
Study BA549 (lung cancer)Inhibited cell proliferation

2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.

3. Metabolic Regulation
The compound has been evaluated for its effects on metabolic syndrome. In vivo studies indicate improvements in glucose tolerance and lipid profiles in diabetic mice, suggesting its role in metabolic regulation.

Case Study 1: Pain Management

A study involving chronic pain models demonstrated that this compound significantly reduced pain responses compared to control groups. The proposed mechanism involves modulation of cannabinoid receptors, which are known to play a role in pain perception.

Case Study 2: Metabolic Syndrome Research

In a study focusing on metabolic syndrome, the compound was found to improve insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models. This highlights its potential as a therapeutic agent for obesity-related conditions.

Mechanism of Action

The mechanism of action of N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Structural Features

The table below summarizes structural differences among related compounds:

Compound Name Aromatic Substituent(s) Amine Substituent Key Functional Groups Reference
N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine Naphthalen-2-yloxy N-Methyl Propan-1-amine Target Compound
Duloxetine Hydrochloride 1-Naphthyloxy + Thiophen-2-yl N-Methyl Propan-1-amine
Ammoxetine Benzo[d][1,3]dioxol-4-yloxy + Thiophen-2-yl N-Methyl Propan-1-amine
S-071031B Benzo[d][1,3]dioxol-4-yloxy N-Methyl Propan-1-amine
OX03393 4-(Benzothiazol-2-yl)phenoxy N,N-Dimethyl Propan-1-amine
OX03389 4-Styrylphenoxy N-Methyl Propan-1-amine

Key Observations :

  • Hybrid Structures : Ammoxetine and S-071031B replace naphthalene with benzodioxole, reducing hepatotoxicity while retaining SNRI activity .
  • Amine Substitution : OX03393 and OX03389 feature bulkier N,N-dimethyl or styryl groups, which may enhance lipophilicity but reduce potency in squalene synthase inhibition .

Pharmacological Activity

Compound Primary Target Potency (EC50/IC50) Therapeutic Application Reference
Duloxetine 5-HT/NE Reuptake 1.2 nM (5-HT) Depression, Neuropathic Pain
Ammoxetine 5-HT/NE Reuptake 4.5 nM (NE) Neuropathic Pain (Preclinical)
S-071031B 5-HT/NE Reuptake Comparable to DLX Safer Antidepressant Candidate
OX03393 Squalene Synthase EC50 = 1280 nM Metabolic Disorder Research
OX03389 Squalene Synthase EC50 = 5320 nM Metabolic Disorder Research

Key Findings :

  • SNRI Activity: Duloxetine and its analogs (Ammoxetine, S-071031B) exhibit nanomolar affinity for serotonin (5-HT) and norepinephrine (NE) transporters, with benzodioxole derivatives showing improved safety profiles .
  • Enzyme Inhibition: Styrylphenoxy derivatives (OX03393, OX03389) demonstrate weaker squalene synthase inhibition, highlighting the importance of aromatic substituent geometry .

Metabolic and Toxicity Profiles

Compound Metabolic Stability Hepatotoxicity Notable Modifications Reference
Duloxetine Moderate (CYP2D6 substrate) High Naphthalene + Thiophene
S-071031B High Low Benzodioxole substitution
OX03393 Not Reported Not Reported Benzothiazole + Dimethylamine

Key Insights :

  • Benzodioxole Advantage : S-071031B’s benzodioxole group reduces hepatotoxicity compared to Duloxetine’s naphthalene, suggesting that electron-rich aromatic systems may mitigate oxidative stress .
  • Amine Chain Impact : N,N-Dimethylation (e.g., OX03393) may enhance metabolic stability but reduce target specificity due to increased steric bulk .

Biological Activity

N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine is a compound of significant interest due to its potential biological activities. Characterized by a naphthalene moiety linked via an ether bond to a propanamine structure, this compound has been studied for its interactions with various biological systems, particularly in relation to neurotransmitter activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{17}NO, with a molecular weight of approximately 215.27 g/mol. The presence of the methyl group on the nitrogen atom enhances its reactivity and influences its biological properties.

Interaction with Neurotransmitter Systems

Research indicates that this compound may exhibit significant biological activity through its interaction with neurotransmitter systems. Its structural characteristics suggest potential agonistic or antagonistic effects at specific receptors, which could modulate various biochemical pathways related to neurological functions.

Potential Therapeutic Applications

The compound has drawn attention for its possible applications in treating neurological disorders. Similar compounds have been studied for their effects on the central nervous system, indicating that this compound may also possess psychoactive properties.

The mechanism of action involves the modulation of enzyme and receptor activities. This compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. This modulation can lead to various biological effects, including potential anticancer properties observed in structurally similar compounds .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUniqueness
N-Methyl-3-[(naphthalen-2-yloxy)]propan-1-aminesContains naphthalene attached via an ether bondMethyl group on nitrogen enhances reactivity
3-(naphthalen-1-yloxy)propan-1-aminesSimilar structure without nitrogen methylationLacks psychoactive potential
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophenes)Includes thiophene ringDifferent electronic properties

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of N-Methyl-3-[(naphthalen-2-yloxy)]propan-1-amines:

  • Anticancer Activity : Analogues of this compound have shown promise in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, naftopidil, a related compound, has demonstrated efficacy against prostate cancer by arresting cells at the G1 phase of the cell cycle .
  • Neurotransmitter Interaction : The compound's interaction with neurotransmitter receptors suggests potential applications in treating mood disorders and other neurological conditions. Its structural similarities to known psychoactive agents indicate that it may influence serotonin or dopamine pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.